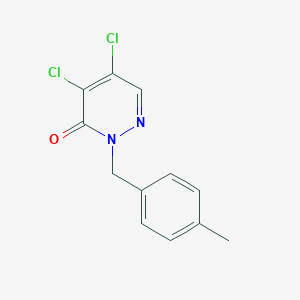

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

4,5-dichloro-2-[(4-methylphenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-8-2-4-9(5-3-8)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIPMJIUOGUPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352501 | |

| Record name | 4,5-Dichloro-2-[(4-methylphenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173843-86-2 | |

| Record name | 4,5-Dichloro-2-[(4-methylphenyl)methyl]-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173843-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-[(4-methylphenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Mediated Cyclization

The most common route to dihydropyridazin-3-ones involves condensing 1,4-diketones with hydrazine hydrate under reflux. For example, cyclization of mucochloric acid (tetrachloro-1,4-benzoquinone) derivatives yields chlorinated intermediates, though competing side reactions necessitate careful pH control.

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate ring closure, reducing reaction times from hours to minutes. This method, while efficient, requires precise temperature modulation to prevent decomposition of sensitive intermediates.

Chlorination Methodologies

Direct Electrophilic Chlorination

Treatment of the pyridazinone core with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms. However, over-chlorination and ring oxidation are common pitfalls.

Optimized Conditions :

Halogen Exchange Reactions

Adapting methods from trifluoropyridine synthesis, halogen exchange using potassium chloride in N-methylpyrrolidone (NMP) at 120–150°C offers a scalable alternative. Agitation and solvent viscosity critically influence reaction kinetics, with NMP’s high boiling point enabling prolonged reflux without degradation.

Introduction of the 4-Methylbenzyl Group

Nucleophilic Substitution

Reaction of 4,5-dichloro-2,3-dihydropyridazin-3-one with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) proceeds via SNAr mechanism. Key parameters include:

-

Solvent Selection : Dimethylacetamide (DMA) enhances nucleophilicity compared to DMF or THF.

-

Temperature : 60–80°C balances reaction rate and byproduct formation.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-methylbenzylboronic acids remains underexplored but could improve regioselectivity. Challenges include coordinating the electron-deficient pyridazinone ring with catalytic systems.

Comparative Analysis of Synthetic Routes

Solvent and Temperature Optimization

Solvent Systems

Temperature Gradients

Gradual heating (2°C/min) during chlorination minimizes tar formation, a common issue in heterocyclic synthesis. Post-reaction distillation, as described in trifluoropyridine production, could aid in product isolation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting continuous distillation techniques from trifluoropyridine manufacturing enables real-time product removal, improving yields by shifting equilibrium.

Waste Management

Chlorinated byproducts necessitate advanced neutralization protocols, with alkali scrubbing recommended for gaseous effluents.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Biological Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Influence of Substituent Position and Electronic Effects

- Benzyl vs. Phenyl Groups: The 4-methylbenzyl group in the target compound confers moderate lipophilicity, balancing solubility and membrane permeability.

- Substituent Position : The 2-chlorobenzyl analog (compound 12 in Landeta et al.) demonstrates significant antimicrobial activity against E. coli DsbB, highlighting the importance of ortho -substitution for target binding . The para -methyl group in the target compound may optimize steric compatibility with biological targets while minimizing reactivity.

Alkyl vs. Aryl Substituents

- tert-Butyl Group : The tert-butyl analog () is used in agrochemical synthesis, where bulkier substituents enhance environmental stability and pesticidal activity .

- Methyl Group : Simplicity in structure (e.g., 4,5-dichloro-2-methylpyridazin-3-one) reduces molecular weight (179 g/mol) and may improve synthetic accessibility, albeit at the cost of biological specificity .

Halogenation and Bioactivity

- Chlorine atoms at positions 4 and 5 are conserved across analogs, contributing to electron-deficient aromatic systems that enhance reactivity and binding to electron-rich biological targets.

Biological Activity

4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one (CAS No. 173843-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H10Cl2N2O

- Molecular Weight : 269.13 g/mol

- IUPAC Name : 4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one

- Synonyms : AURORA 12479, 4,5-Dichloro-2-(4-Methylbenzyl)pyridazin-3(2H)-one

Research indicates that 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulatory proteins.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the biological activity of 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one:

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effect of 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. -

Case Study on Anti-inflammatory Effects :

In a murine model of acute inflammation induced by LPS, administration of this compound significantly reduced paw edema and inflammatory cytokine levels compared to the control group.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4,5-dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one be experimentally validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm aromatic proton environments and substituent positions (e.g., methylbenzyl and chlorine groups) .

- X-ray Crystallography : Resolve crystal packing and bond angles to validate stereochemistry and intramolecular interactions .

- Mass Spectrometry (MS) : Confirm molecular weight (255.098 g/mol) via high-resolution MS (HRMS) .

Q. What synthetic routes are optimal for preparing 4,5-dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one?

- Methodological Answer : Key steps include:

- Halogenation : Introduce chlorine atoms at positions 4 and 5 using chlorinating agents (e.g., POCl) under reflux .

- Substitution : React with 4-methylbenzylamine in polar aprotic solvents (e.g., DMF) at 80–100°C to attach the benzyl group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product ≥97% purity .

Q. How can analytical techniques resolve discrepancies in purity assessments of this compound?

- Methodological Answer : Combine orthogonal methods:

- HPLC-PDA : Detect impurities at 254 nm with C18 columns and acetonitrile/water mobile phases .

- DSC/TGA : Assess thermal stability and decomposition profiles to identify solvent residues .

- Cross-validate with PubChem data (CID: 2774757) for spectral consistency .

Advanced Research Questions

Q. How do contradictory bioactivity results arise in studies of pyridazinone derivatives, and how can they be resolved?

- Methodological Answer :

- Structural analogs : Compare activity of 4,5-dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one with analogs like 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one to identify substituent-specific effects .

- Assay conditions : Standardize cell-based assays (e.g., IC measurements) by controlling pH, temperature, and solvent concentrations .

- Meta-analysis : Aggregate data from multiple studies to distinguish artifacts from genuine structure-activity relationships (SAR) .

Q. What experimental strategies elucidate the role of halogen substituents in modulating reactivity and pharmacological activity?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to map electron density and Cl–π interactions .

- Comparative synthesis : Synthesize dechlorinated analogs (e.g., 4-methylbenzyl-pyridazinone) and compare pharmacokinetic profiles .

- Crystallographic analysis : Resolve halogen bonding patterns in co-crystals with target proteins (e.g., kinases) .

Q. How can researchers design SAR studies for pyridazinone derivatives targeting specific enzymes?

- Methodological Answer :

- Substituent variation : Systematically modify the 4-methylbenzyl group (e.g., replace with 3,4-dichlorobenzyl) to probe steric and electronic effects .

- Enzyme inhibition assays : Use fluorescence polarization or SPR to quantify binding affinities .

- Molecular docking : Validate hypotheses using PyRx or AutoDock with protein structures from the PDB .

Q. What methodologies address stability challenges during long-term storage of halogenated pyridazinones?

- Methodological Answer :

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via LC-MS .

- Lyophilization : Improve shelf-life by lyophilizing in inert atmospheres (argon) .

- Protective excipients : Use cyclodextrins or PEG to prevent hydrolysis of the dihydropyridazinone ring .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of dihydropyridazinones?

- Methodological Answer :

- Co-crystallization : Grow crystals with heavy atoms (e.g., bromine derivatives) to enhance diffraction resolution .

- Variable-temperature XRD : Capture dynamic tautomerism by collecting data at 100–300 K .

- Solid-state NMR : Compare -NMR shifts with computational predictions .

Q. What strategies identify metabolites of 4,5-dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one in in vivo studies?

- Methodological Answer :

- Radiolabeling : Synthesize -labeled analogs for tracing metabolic pathways .

- High-resolution MS/MS : Fragment ions to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Microsomal assays : Use liver microsomes (human/rat) to simulate hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.